molecular formula C7H6FNO B7886499 4-Fluorobenzaldehyde oxime

4-Fluorobenzaldehyde oxime

Cat. No.: B7886499
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UHFFFAOYSA-N
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Description

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde oxime, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime product .

Industrial Production Methods: Industrial production of 4-fluoro-benzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluoro-benzonitrile.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Fluorobenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-fluoro-benzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with the active sites. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anticancer activity through the induction of apoptosis .

Comparison with Similar Compounds

    Benzaldehyde oxime: The parent compound without the fluorine substitution.

    2-Fluoro-benzaldehyde oxime: A positional isomer with the fluorine atom at the ortho position.

    3-Fluoro-benzaldehyde oxime: Another positional isomer with the fluorine atom at the meta position.

Uniqueness: 4-Fluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. This positional effect can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

N-[(4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSLWXDUJVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024897
Record name p-Fluorobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-23-4
Record name 4-Fluorobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Fluorobenzaldehyde oxime
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Synthesis routes and methods I

Procedure details

Aqueous sodium hydroxide (70 mL of 50% w/w) was added to a solution of 4-fluorobenzaldehyde (140.5 g, 1.132 mol) and hydroxylamine hydrochloride (86.5 g, 1.25 mol) in ethanol (1 L) and water (2 L), and the reaction was stirred at room temperature for one hour and then adjusted to pH 14 with the addition of 50% w/w aqueous sodium hydroxide. The mixture was extracted with several portions of dichloromethane and then several portions of chloroform. The combined extracts were concentrated under reduced pressure approximately one liter, filtered through a layer of CELITE filter agent and sodium sulfate, and concentrated again under reduced pressure to yield 127 g of 4-fluorobenzaldehyde oxime as a white solid.
Quantity
70 mL
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reactant
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140.5 g
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reactant
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86.5 g
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reactant
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1 L
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solvent
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2 L
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzaldehyde (3.0 g, 24.1 mmol) in MeOH (15 mL) was added NH2OH.HCl (2.0 g, 29.1 mmol) and Na2CO3 (1.53 g, 14.4 mmol) and the reaction stirred for 4 hours at room temperature. The reaction was concentrated under reduced pressure, extracted with DCM (2×100 mL), and the organic layer washed with water (2×50 mL) followed by brine solution (2×25 mL). The organic layer was concentrated under reduced pressure to obtain 4-fluorobenzaldehyde oxime [Brain, J. Am. Chem. Soc., 133:949-957 (2011)] as white solid (2 g, 61% yield). 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H), 7.55 (dd, 2H), 7.06 (t, 2H).
Quantity
3 g
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reactant
Reaction Step One
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2 g
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reactant
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1.53 g
Type
reactant
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15 mL
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solvent
Reaction Step One

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